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Introduction and Background

Trilostane is a synthetic steroid analogue originally developed in the 1970s as an inhibitor of adrenal

steroidogenesis due to its ability to competitively and reversibly inhibit 3β-hydroxysteroid dehydrogenase/

Δ5-4 isomerase (3β-HSD), a pivotal enzyme in the biosynthesis of corticosteroids including cortisol and

aldosterone [1]. While initially approved for human Cushing's syndrome treatment in 1984, its human

applications were largely discontinued due to efficacy and safety concerns, leading to its current primary use

in veterinary medicine for managing canine Cushing's syndrome [1]. However, recent research has revealed

a paradoxical effect of trilostane on brain neurosteroidogenesis, particularly its ability to elevate levels of

allopregnanolone (3α-THP), a potent neurosteroid with significant anticonvulsant, anxiolytic, and

antidepressant properties [1] [2]. This paradoxical increase in brain allopregnanolone levels following

trilostane administration, despite its inhibitory effect on peripheral steroidogenesis, has generated

considerable interest in its potential applications for neurological and psychiatric disorders [1] [2].

The investigation into trilostane's effects on neurosteroid biosynthesis represents a fascinating intersection

of endocrine pharmacology and neuroscience, highlighting the complex differential regulation of peripheral

and central nervous system steroidogenesis. This comprehensive review synthesizes current evidence from

preclinical and clinical studies to elucidate the mechanisms underlying trilostane's modulation of
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neurosteroid pathways, with particular emphasis on its potential therapeutic applications in epilepsy, mood

disorders, and other neurological conditions. Additionally, we provide detailed experimental protocols and

analytical methodologies to facilitate further research in this emerging field.

Mechanistic Insights: Trilostane's Action on
Neurosteroid Biosynthesis

Primary Molecular Targets and Enzymatic Inhibition

Trilostane's principal mechanism of action involves competitive and reversible inhibition of 3β-HSD, an

enzyme essential for converting Δ5-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone, and

dehydroepiandrosterone [DHEA]) to Δ4-3-ketosteroids (progesterone, 17α-hydroxyprogesterone, and

androstenedione), respectively [1] [3]. This enzymatic activity is crucial for the biosynthesis of all major

classes of steroid hormones, including glucocorticoids, mineralocorticoids, progesterone, androgens, and

estrogens [3]. The inhibition of 3β-HSD by trilostane consequently disrupts adrenal steroidogenesis,

reducing cortisol and aldosterone production, which underpins its therapeutic utility in Cushing's syndrome

[1].

Interestingly, despite its inhibitory effect on peripheral steroidogenesis, trilostane administration results in a

marked increase in brain levels of allopregnanolone and other neuroactive steroids [2]. This paradoxical

effect is attributed to the complex differential regulation of steroidogenic pathways in peripheral tissues

versus the central nervous system. In experimental models, trilostane administration has been shown to

decrease progesterone while simultaneously increasing pregnenolone in the brains of control and

adrenalectomized/castrated rats and mice [3]. The exact mechanisms underlying this differential effect

remain under investigation but may involve compensatory upregulation of neurosteroidogenic enzymes or

shifts in substrate availability within the brain.

The Neurosteroid Biosynthesis Pathway and Trilostane's Role

Table 1: Key Enzymes in Neurosteroid Biosynthesis Affected by Trilostane
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Enzyme Location
Function in
Neurosteroidogenesis

Effect of Trilostane

3β-HSD Mitochondria &

endoplasmic
reticulum

Converts pregnenolone to

progesterone

Competitive inhibition [1]

[3]

5α-
reductase
Type I

Neuronal
membranes

Converts progesterone to 5α-
DHP

Potential compensatory
increase [4]

3α-HSD Cytosol Converts 5α-DHP to

allopregnanolone

Potential increased

activity due to substrate
shift [4]

P450scc Mitochondria Converts cholesterol to
pregnenolone

Potential increased
activity [5]

TSPO Mitochondrial
membrane

Cholesterol transport to inner
mitochondrial membrane

Possible upregulation [6]

The biosynthesis of allopregnanolone begins with cholesterol transport into mitochondria, facilitated by the

translocator protein (TSPO), followed by conversion to pregnenolone by P450 side-chain cleavage

(P450scc) enzyme [6] [5]. Under normal conditions, pregnenolone is then converted to progesterone by 3β-

HSD. However, when 3β-HSD is inhibited by trilostane, the metabolic flux may be redirected toward

alternative neurosteroidogenic pathways [1] [2]. Progesterone is subsequently metabolized to

allopregnanolone through sequential reactions catalyzed by 5α-reductase (converting progesterone to 5α-

dihydroprogesterone) and 3α-hydroxysteroid dehydrogenase (3α-HSD) (converting 5α-

dihydroprogesterone to allopregnanolone) [6] [5].

Figure 1: Trilostane's Paradoxical Effect on Neurosteroid Biosynthesis - While inhibiting normal

progesterone production, trilostane redirects metabolic flux to increase allopregnanolone synthesis through

alternative pathways

The diagram illustrates trilostane's dual effect on neurosteroid biosynthesis. While it inhibits the

conventional pathway from pregnenolone to progesterone in peripheral tissues, it appears to shift substrate

utilization in neural tissues, potentially explaining the paradoxical increase in brain allopregnanolone levels
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despite systemic 3β-HSD inhibition. This differential effect may be attributed to the unique

compartmentalization of steroidogenic enzymes in brain regions and the presence of alternative

biosynthetic routes that bypass the trilostane-sensitive enzymatic step [1] [2].

Key Research Findings and Quantitative Data

Epilepsy Models and Antiepileptogenic Effects

Substantial evidence from preclinical studies demonstrates trilostane's significant impact on epileptogenesis

and seizure activity through its modulation of neurosteroid levels. In a pivotal study using the kainic acid

model of temporal lobe epilepsy, administration of trilostane (50 mg/kg subcutaneously) once daily for six

consecutive days, beginning 10 minutes after kainic acid-induced status epilepticus, resulted in a

remarkable delay in the onset of spontaneous recurrent seizures (SRSs) compared to vehicle-treated

controls [2]. This antiepileptogenic effect was associated with a significant increase in hippocampal and

neocortical allopregnanolone levels, as quantified by liquid chromatography-electrospray-tandem mass

spectrometry [2].

Table 2: Summary of Key Experimental Findings on Trilostane's Neurological Effects

Study Model
Trilostane
Dosage

Key Findings
Neurosteroid
Measurements

Kainic acid
epilepsy model [2]

50 mg/kg SC
for 6 days

Delayed onset of
spontaneous recurrent

seizures; Reduced microglia
activation

Allopregnanolone significantly
increased in hippocampus

and neocortex

Chronic
unpredictable
stress model [7]

Not specified Impaired neurosteroid
signaling contributes to

depression-like phenotypes

Reduced allopregnanolone in
basolateral amygdala

Forced swim test
(depression model)
[3]

25-100

mg/kg IP

Reduced immobility time

(antidepressant effect)

Increased estrogen receptor

β expression
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Study Model
Trilostane
Dosage

Key Findings
Neurosteroid
Measurements

Social isolation
stress model [4]

Not directly

studied

Basis for understanding

neurosteroid deficits in anxiety

Decreased corticolimbic

allopregnanolone

Notably, the timing and duration of trilostane administration proved critical to its antiepileptogenic

efficacy. Rats receiving only a single trilostane injection during status epilepticus showed no significant

difference in the development of spontaneous recurrent seizures compared to vehicle-treated controls,

whereas those receiving six consecutive daily injections exhibited substantially delayed epileptogenesis [2].

This suggests that sustained elevation of neurosteroid levels is necessary to confer robust protection against

the development of chronic epilepsy following neurological insults. Importantly, trilostane treatment did not

alter neuronal cell densities or overall hippocampal damage, indicating that its protective effects are not

merely attributable to neuroprotection but likely involve functional changes in network excitability

mediated by enhanced neurosteroid signaling [2].

Mood and Anxiety Disorder Models

Research in models of depression and anxiety has further illuminated trilostane's potential neurological

applications. In the forced swim test—a widely used preclinical model for assessing antidepressant activity

—trilostane administration significantly reduced immobility time, indicating an antidepressant-like effect

[3]. This behavioral improvement was associated with increased estrogen receptor β (ERβ) expression in

the hippocampus and adrenals, suggesting that some of trilostane's neurological effects may be mediated

through estrogen receptor pathways rather than solely through neurosteroid modulation [3]. Additionally, in

the elevated plus maze test, trilostane increased time spent in the open arms, indicating anxiolytic effects

[3].

The critical role of neurosteroids in mood regulation is further supported by studies demonstrating that

chronic unpredictable stress reduces expression of δ subunit-containing GABAA receptors and endogenous

allopregnanolone levels in the basolateral amygdala [7]. Knockdown of 5α-reductase enzymes (essential for

allopregnanolone synthesis) in the basolateral amygdala reproduced the behavioral deficits associated with

chronic stress, whereas overexpression of these enzymes improved behavioral outcomes following stress

exposure [7]. These findings collectively suggest that trilostane may exert its beneficial behavioral effects,
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at least in part, by normalizing impaired neurosteroid signaling in key brain regions involved in emotional

processing.

Therapeutic Implications and Potential Applications

Epilepsy and Seizure Disorders

The demonstrated antiepileptogenic effects of trilostane in preclinical models position it as a promising

candidate for addressing the critical unmet need in epilepsy therapeutics—preventing the development of

epilepsy following initial insults such as status epilepticus, traumatic brain injury, or stroke [2]. Current

antiepileptic drugs primarily suppress seizures once they have developed but do not alter the underlying

epileptogenic process. The ability of trilostane to delay the onset of spontaneous recurrent seizures in the

kainic acid model, coupled with its associated increase in brain allopregnanolone levels, suggests its

potential as an epilepsy-modifying agent that could potentially prevent or delay the development of chronic

epilepsy [2].

Allopregnanolone's anticonvulsant properties stem from its potent positive allosteric modulation of GABAA

receptors, particularly those containing δ subunits, which are highly expressed in brain regions relevant to

epilepsy such as the hippocampus [6] [5]. By enhancing tonic inhibition, allopregnanolone counterbalances

neuronal hyperexcitability, a hallmark of epileptic networks. The finding that trilostane increases brain

allopregnanolone levels despite its inhibitory effect on peripheral steroidogenesis makes it particularly

attractive for neurological applications, as it may offer therapeutic benefits without the systemic hormonal

disruptions associated with other steroid-based therapies [1] [2].

Mood Disorders and Depression

The antidepressant and anxiolytic effects of trilostane observed in preclinical models align with growing

evidence implicating neurosteroid deficits in the pathophysiology of mood disorders [3] [7]. Clinical studies

have documented reduced cerebrospinal fluid and brain levels of allopregnanolone in patients with

depression, anxiety disorders, and post-traumatic stress disorder (PTSD) [4]. The recent FDA approval of
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brexanolone (a synthetic form of allopregnanolone) for postpartum depression further validates the targeting

of neurosteroid pathways as a therapeutic strategy for mood disorders [6] [8].

Trilostane's potential utility in mood disorders is further supported by its effects on the hypothalamic-

pituitary-adrenal (HPA) axis. Studies have shown that trilostane reduces stress-induced increases in plasma

corticosterone and adrenocorticotropic hormone (ACTH) concentrations, indicating its ability to modulate

HPA axis hyperactivity—a common feature in depression and anxiety disorders [3]. Additionally, the

upregulation of estrogen receptor β in the hippocampus following trilostane administration may contribute

to its behavioral effects, as ERβ activation has been independently linked to antidepressant and anxiolytic

actions [3].

Experimental Protocols and Methodological
Considerations

In Vivo Assessment of Antiepileptogenic Effects

Animal Model:

Adult male Wistar rats (220-250 g) are commonly used in epilepsy models investigating trilostane
effects [2].

Status epilepticus is induced by intraperitoneal administration of kainic acid (15 mg/kg).
Seizure activity is monitored and scored using standardized rating scales (e.g., Racine scale) during

the acute phase following kainic acid administration.

Trilostane Administration Protocol:

Trilostane is administered subcutaneously at a dose of 50 mg/kg [2].

For optimal antiepileptogenic effects, treatment should begin shortly (10 minutes) after kainic acid
injection and continue once daily for six consecutive days [2].

Vehicle-treated control groups should receive equivalent volumes of the trilostane solvent (typically
dimethyl sulfoxide or similar vehicle) on the same schedule.

Seizure Monitoring and Assessment:

Continuous video-electrocorticographic recordings should be conducted for extended periods (up to
70 days) to detect spontaneous recurrent seizures [2].
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Seizure frequency, duration, and severity should be quantified and compared between treatment

groups.
Latency to first spontaneous seizure represents a key endpoint for assessing antiepileptogenic

efficacy.

Neurosteroid Quantification Methods

Tissue Collection and Preparation:

Animals are euthanized at predetermined time points following trilostane administration.
Brain regions of interest (e.g., hippocampus, neocortex, amygdala) are rapidly dissected, flash-frozen

in liquid nitrogen, and stored at -80°C until analysis.

Neurosteroid Measurement:

Liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) represents

the gold standard for quantitative neurosteroid analysis [2].
Tissue samples are homogenized in appropriate buffers, and steroids are extracted using organic

solvents (e.g., methanol, ethyl acetate).
Solid-phase extraction or liquid-liquid extraction methods are employed for sample purification prior to

analysis.
Deuterated internal standards (e.g., allopregnanolone-d4) should be used to correct for recovery

variations during extraction and analysis.

Chromatographic Conditions:

Reverse-phase C18 columns are typically used for separation.

Mobile phases consist of water and acetonitrile or methanol, often with modifiers such as formic acid
or ammonium acetate to enhance ionization.

Gradient elution programs are optimized to achieve baseline separation of target neurosteroids.

Mass Spectrometric Detection:

Multiple reaction monitoring (MRM) transitions are established for each neurosteroid of interest.

Electrospray ionization in positive mode is commonly used for neurosteroid analysis.
Instrument parameters (collision energy, cone voltage, etc.) are optimized for maximum sensitivity

and specificity.

Conclusion and Future Directions

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s548868?utm_src=pdf-body
https://www.medscape.com/medline/abstract/36861666
https://www.smolecule.com/products/s548868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The investigation of trilostane's effects on neurosteroid biosynthesis has revealed a fascinating

pharmacological paradox: while systemically inhibiting 3β-HSD and reducing peripheral steroidogenesis,

trilostane simultaneously increases brain allopregnanolone levels and produces significant

antiepileptogenic and behavioral effects in preclinical models [1] [2]. This unique property positions

trilostane as a promising therapeutic candidate for neurological and psychiatric disorders characterized by

neurosteroid deficiencies, including epilepsy, depression, anxiety, and possibly neurodegenerative

conditions.

Several important research gaps remain to be addressed. First, the precise mechanisms underlying the

differential effects of trilostane on peripheral versus central nervous system steroidogenesis require further

elucidation. Potential explanations include compartmentalization of steroidogenic enzymes in the brain,

existence of alternative biosynthetic pathways that bypass 3β-HSD, or compensatory upregulation of

neurosteroidogenic enzymes in response to trilostane-induced substrate accumulation [1] [2]. Second, the

optimal dosing regimens and treatment windows for maximizing therapeutic benefits while minimizing

potential side effects need to be systematically established across different disorder models. Third, the

potential interactions between trilostane and other medications commonly used in neurological and

psychiatric practice warrant careful investigation.

From a translational perspective, the repurposing of trilostane for neurological indications faces both

opportunities and challenges. Its established safety profile in veterinary medicine and existing

pharmaceutical development could potentially accelerate clinical translation. However, its previous

discontinuation in human medicine due to efficacy and safety concerns for endocrine disorders necessitates

careful risk-benefit evaluation for new neurological applications [1]. Future research should focus on

identifying specific patient populations most likely to benefit from trilostane therapy, potentially those with

documented neurosteroid deficiencies or specific neuroendocrine profiles. Additionally, the development of

novel formulations with enhanced brain targeting or improved pharmacokinetic properties could potentially

maximize therapeutic efficacy while minimizing systemic hormonal effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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